2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide
Description
The compound 2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic molecule featuring a fused benzothiazole ring system conjugated with a dihydroisoquinoline carboxamide scaffold. Key structural elements include:
- A 1,2-dihydroisoquinoline core with a methyl substituent at position 2 and an oxo group at position 1, influencing electronic properties and hydrogen-bonding capabilities.
- An N-acylhydrazone linker (-NH-C(=O)-N=) connecting the benzothiazole and isoquinoline units, a motif often associated with conformational flexibility and bioactive properties.
Crystallographic characterization of such molecules often employs single-crystal X-ray diffraction (SC-XRD) refined using programs like SHELXL and visualized via WinGX/ORTEP .
Properties
IUPAC Name |
2-methyl-1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)isoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-21-10-13(11-6-2-3-7-12(11)17(21)23)16(22)20-18-19-14-8-4-5-9-15(14)24-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOUILGCKYVHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with 2-aminobenzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives with higher oxidation states.
Reduction: Reduced amide derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of nitrogen- and sulfur-containing heterocycles with applications in medicinal chemistry and materials science. Below is a detailed comparison with structurally analogous molecules, emphasizing crystallographic data, hydrogen-bonding patterns, and functional group contributions.
Structural Analogs and Functional Group Variations
Key Observations :
- The acylhydrazone linker in the target compound contrasts with the thiocarbonohydrazide group in , altering hydrogen-bond donor/acceptor capacity.
- Unlike the triazole-thione derivative , the benzothiazole-isoquinoline system may enhance π-stacking interactions in protein binding pockets.
Crystallographic Data and Refinement Methods
Crystallographic parameters for the target compound and analogs are typically refined using SHELXL and processed via WinGX . A hypothetical comparison based on methodology is shown below:
Analysis :
- The lower R factor in the target compound suggests higher data quality, achievable through advanced refinement algorithms in SHELXL .
- Hydrogen-bonding motifs differ significantly: The oxo group in the target compound facilitates N–H···O interactions, while thione derivatives in favor N–H···S and O–H···S bonds.
Hydrogen-Bonding Networks and Molecular Packing
The target compound’s oxo group and acylhydrazone linker likely form intramolecular hydrogen bonds, stabilizing its conformation. In contrast, the triazole-thione analog assembles into hexamers via N–H···S and O–H···S interactions. Such differences impact solubility and crystal morphology:
- Target Compound: Predicted to exhibit layered packing due to planar benzothiazole-isoquinoline systems.
- Triazole-Thione : Hexameric clusters reduce solubility in polar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
